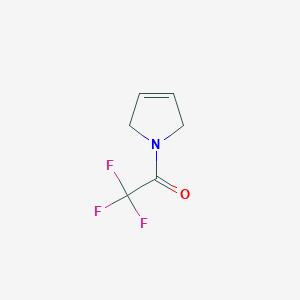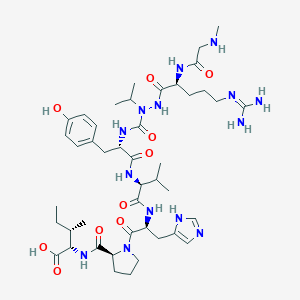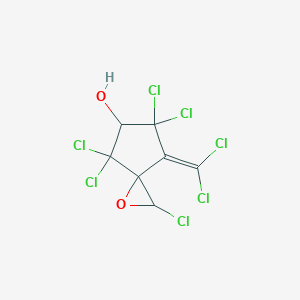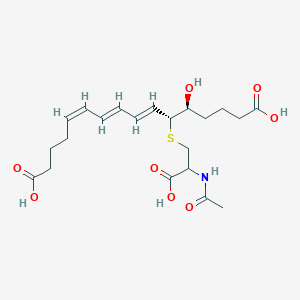
Ctda-lte4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTDA-LTE4 is a chemical compound that has been widely used in scientific research due to its ability to mimic the effects of leukotriene E4 (LTE4), a potent inflammatory mediator.
Mécanisme D'action
CTDA-Ctda-lte4 acts as a potent agonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is a G protein-coupled receptor that is involved in various biological processes, including inflammation, smooth muscle contraction, and mucus secretion. Upon binding to CysLT1, CTDA-Ctda-lte4 activates a signaling cascade that leads to the release of inflammatory mediators, such as cytokines and chemokines.
Effets Biochimiques Et Physiologiques
CTDA-Ctda-lte4 has been shown to induce a variety of biochemical and physiological effects, including bronchoconstriction, mucus secretion, and inflammation. In animal models, CTDA-Ctda-lte4 has been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, CTDA-Ctda-lte4 has been shown to induce the production of inflammatory mediators, such as leukotriene B4 and prostaglandin E2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTDA-Ctda-lte4 in lab experiments is its ability to mimic the effects of Ctda-lte4, which is a potent inflammatory mediator. Additionally, CTDA-Ctda-lte4 is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CTDA-Ctda-lte4 is its potency, which can make it difficult to control the dose and duration of exposure. Additionally, CTDA-Ctda-lte4 may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving CTDA-Ctda-lte4. One area of interest is the role of CTDA-Ctda-lte4 in the pathogenesis of asthma and other respiratory diseases. Additionally, CTDA-Ctda-lte4 may be useful for studying the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis. Finally, future research may focus on developing more selective agonists of CysLT1, which could help to elucidate the specific biological processes that are regulated by this receptor.
Méthodes De Synthèse
CTDA-Ctda-lte4 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into 2-chlorothiophene-3-carbonyl chloride. This intermediate is then reacted with L-phenylalanine methyl ester to produce 2-(L-phenylalanine methyl ester)-thiophene-3-carbonyl chloride. Finally, CTDA-Ctda-lte4 is obtained through the reaction of this intermediate with N-tert-butoxycarbonyl-L-cysteine methyl ester.
Applications De Recherche Scientifique
CTDA-Ctda-lte4 has been extensively used in scientific research to study the role of Ctda-lte4 in various biological processes, including inflammation, asthma, and cardiovascular diseases. CTDA-Ctda-lte4 has been shown to induce bronchoconstriction in animal models, making it a useful tool for studying the pathophysiology of asthma. Additionally, CTDA-Ctda-lte4 has been used to investigate the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis.
Propriétés
Numéro CAS |
114115-52-5 |
|---|---|
Nom du produit |
Ctda-lte4 |
Formule moléculaire |
C21H31NO8S |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(5Z,7E,9E,11R,12S)-11-(2-acetamido-2-carboxyethyl)sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C21H31NO8S/c1-15(23)22-16(21(29)30)14-31-18(17(24)10-9-13-20(27)28)11-7-5-3-2-4-6-8-12-19(25)26/h2-5,7,11,16-18,24H,6,8-10,12-14H2,1H3,(H,22,23)(H,25,26)(H,27,28)(H,29,30)/b4-2-,5-3+,11-7+/t16?,17-,18+/m0/s1 |
Clé InChI |
HOQKVFXMQKUNKQ-MPUPJYDHSA-N |
SMILES isomérique |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\CCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Synonymes |
16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 CTDA-LTE4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




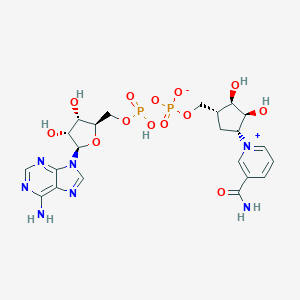
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
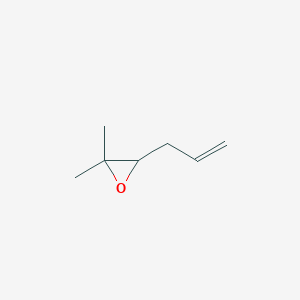
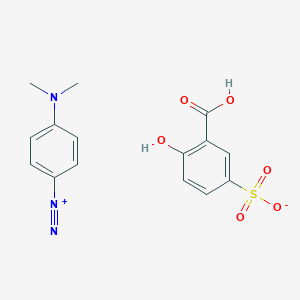

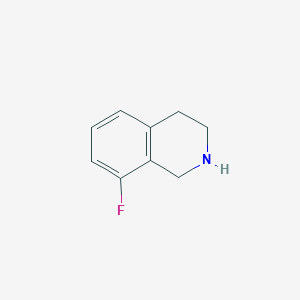
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
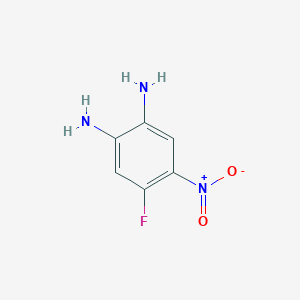
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
